α‑Glucosidase Inhibition: Methyl 2-Hydroxytricosanoate Matches Acarbose but Lags Behind Flavonoid and Triterpenoid Comparators
In a single‑study head‑to‑head panel, methyl 2‑hydroxytricosanoate (compound 10) inhibited α‑glucosidase with an IC50 of 112.8 ± 1.7 μM, statistically equivalent to the clinical comparator acarbose (IC50 124.2 ± 0.4 μM). However, it was 10‑fold weaker than quercetin‑7‑O‑β‑d‑glycoside (IC50 11.2 ± 0.2 μM) and 4‑fold weaker than tormentic acid (IC50 23.8 ± 0.4 μM) [1]. Thus, for α‑glucosidase applications, 2‑hydroxytricosanoate offers a moderate, acarbose‑like potency with a distinct lipid‑class structure, rather than best‑in‑class potency.
| Evidence Dimension | α-glucosidase inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 112.8 ± 1.7 μM |
| Comparator Or Baseline | Acarbose: 124.2 ± 0.4 μM; Quercetin-7-O-β-d-glycoside: 11.2 ± 0.2 μM; Tormentic acid: 23.8 ± 0.4 μM |
| Quantified Difference | Equipotent to acarbose; 10× weaker than quercetin glycoside |
| Conditions | In vitro α-glucosidase assay; p-nitrophenyl-α-D-glucopyranoside substrate; compounds 1–11 isolated from Agrimonia pilosa ethanol extract [1] |
Why This Matters
Users needing a lipid‑based α‑glucosidase inhibitor with acarbose‑like potency but distinct solubility and membrane‑interaction properties may select 2‑hydroxytricosanoate over flavonoid or triterpenoid alternatives.
- [1] Na, B. R., Nguyen, P.-H., Zhao, B.-T., Vo, Q.-H., Min, B. S., & Woo, M. H. (2016). Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa. Pharmaceutical Biology, 54(3), 474–480. https://doi.org/10.3109/13880209.2015.1048372 View Source
